Antiviral Prodrug Potency: 12-Bromododecanoyl-AZT Conjugate Achieves 3.2 nM EC50 Against HIV-1
The 5'-O-(12‑bromododecanoyl) ester prodrug of AZT demonstrated an EC50 of 3.2 nM against HIV-1 in CEM cell culture, representing a 3.1‑fold improvement in potency compared to the parent nucleoside AZT (EC50 = 10 nM) [1]. This enhanced activity is attributed to increased lipophilicity (calculated log P = 4.5–8.1 for the myristoyl analogue series) facilitating cellular membrane permeation and intracellular release of the active nucleotide [1].
| Evidence Dimension | In vitro anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | 3.2 nM (as 5'-O-(12‑bromododecanoyl)thymidine ester prodrug) |
| Comparator Or Baseline | AZT (3'-azido-2',3'-dideoxythymidine): 10 nM |
| Quantified Difference | 3.1-fold lower EC50 (higher potency) |
| Conditions | CEM cell line, HIV-1 induced cytopathogenicity protection assay |
Why This Matters
Demonstrates that the 12‑bromododecanoyl moiety confers a quantifiable pharmacological advantage over the unmodified parent drug, validating its selection for lipophilic prodrug design.
- [1] Parang K, Wiebe LI, Knaus EE. Synthesis, in vitro anti-human immunodeficiency virus structure-activity relationships and biological stability of 5'-O-myristoyl analogue derivatives of 3'-azido-2',3'-dideoxythymidine (AZT) as potential prodrugs. Antivir Chem Chemother. 1998;9(4):311-23. PMID: 9875410. View Source
